molecular formula C18H16BrNO2 B8709874 3-(bromomethyl)-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one CAS No. 405165-76-6

3-(bromomethyl)-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one

Cat. No. B8709874
Key on ui cas rn: 405165-76-6
M. Wt: 358.2 g/mol
InChI Key: RWJDZNQFIOQUSO-UHFFFAOYSA-N
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Patent
US06870055B2

Procedure details

To a solution of 12 (3.08 g, 11.0 mmol) in carbon tetrachloride under Argon was added N-bromosuccinimide (1.96 g, 11.0 mmol). The contents of the reaction flask were heated to reflux. After 3 h an additional portion of N-bromosuccinimide (0.50 g, 2.81 mmol) was added to the reaction flask. After 7 h the solvent was removed in vacuo and sat. sodium bicarbonate was added. Extracted with methylene chloride (4×) and dried the combined organic portions with magnesium sulfate (anh.). Removal of the solvent in vacuo followed by trituration with ether gave 13 as a light solid (3.47 g, 9.70 mmol, 88.2%)
Name
12
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Name
Yield
88.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[N:8]([CH3:14])[C:7]([CH3:15])=[C:6]2[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Br:22]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:22][CH2:15][C:7]1[N:8]([CH3:14])[C:9](=[O:13])[C:10]2[C:5]([C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2

Inputs

Step One
Name
12
Quantity
3.08 g
Type
reactant
Smiles
COC=1C=C2C(=C(N(C(C2=CC1)=O)C)C)C1=CC=CC=C1
Name
Quantity
1.96 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents of the reaction flask were heated to reflux
CUSTOM
Type
CUSTOM
Details
After 7 h the solvent was removed in vacuo and sat. sodium bicarbonate
Duration
7 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Extracted with methylene chloride (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried the combined organic portions with magnesium sulfate (anh.)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCC=1N(C(C2=CC=C(C=C2C1C1=CC=CC=C1)OC)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.7 mmol
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 88.2%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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